(3-Methyl-pyridin-2-yl)-thiourea
Description
Overview of Thiourea (B124793) Derivatives in Organic Synthesis and Medicinal Chemistry
Thiourea, an organosulfur compound with a structure analogous to urea (B33335) where the oxygen atom is replaced by a sulfur atom, is the parent of a vast family of derivatives. semanticscholar.orgmdpi.com These derivatives are characterized by the general formula (R¹R²N)(R³R⁴N)C=S and are classified based on the number of substituents on the nitrogen atoms. semanticscholar.org
In the sphere of organic synthesis , thiourea and its derivatives are invaluable building blocks. They serve as precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrimidines and aminothiazoles, through condensation reactions with various reagents. wikipedia.org The reactivity of the thiourea moiety allows for its use in the formation of other functional groups and as a reagent in various synthetic transformations. organic-chemistry.orgacs.org The synthesis of thiourea derivatives themselves can be achieved through several methods, including the reaction of amines with isothiocyanates or carbon disulfide. acs.orgnih.gov
The significance of thiourea derivatives is profoundly evident in medicinal chemistry . These compounds exhibit a broad spectrum of biological activities, a characteristic attributed to their ability to engage in hydrogen bonding and coordinate with metal ions, thereby interacting with various biological targets like enzymes and receptors. researchgate.netmdpi.com The diverse pharmacological properties reported for thiourea derivatives underscore their potential in drug discovery and development. mdpi.commdpi.com
Table 1: Reported Biological Activities of Thiourea Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Includes antibacterial and antifungal properties against various pathogens. | mdpi.comnih.gov |
| Anticancer | Demonstrated ability to inhibit the growth of several cancer cell lines. | mdpi.com |
| Antioxidant | Capacity to scavenge free radicals and reduce oxidative stress. | mdpi.com |
| Anti-inflammatory | Potential to modulate inflammatory pathways. | mdpi.com |
| Antiviral | Activity against various viruses has been reported. | nih.gov |
| Enzyme Inhibition | Can act as inhibitors for various enzymes, including α-glucosidase. | researchgate.net |
Historical Context and Significance of Pyridine-Based Thioureas
The history of thiourea derivatives in medicinal chemistry is connected to the foundational work in chemotherapy. nih.gov While early research focused on broader classes of compounds, the incorporation of specific heterocyclic rings, such as pyridine (B92270), marked a significant advancement in tailoring the biological activity of these molecules. Pyridine and its derivatives have long been recognized for their presence in numerous natural products and pharmaceuticals, contributing to a wide range of biological effects. acs.orgnih.gov
The combination of the thiourea scaffold with a pyridine ring gives rise to pyridine-based thioureas, a class of compounds that has garnered considerable attention. The pyridine moiety can significantly influence the electronic properties, solubility, and bioavailability of the thiourea derivative. Furthermore, the nitrogen atom in the pyridine ring can participate in hydrogen bonding, which can be crucial for binding to biological targets. washington.edu The significance of pyridine-based thioureas lies in their demonstrated potential across various therapeutic areas, including anti-inflammatory and antimicrobial applications. acs.orgnih.gov Research has shown that the substitution pattern on the pyridine ring can modulate the biological efficacy of these compounds. researchgate.net
The Unique Role of the (3-Methyl-pyridin-2-yl) Moiety in Thiourea Structures
The specific structural features of (3-Methyl-pyridin-2-yl)-thiourea impart a unique character to the molecule. The attachment of the thiourea group at the 2-position of the pyridine ring, adjacent to the ring nitrogen, creates a specific steric and electronic environment.
The (3-Methyl-pyridin-2-yl) moiety introduces several key factors:
Steric Influence : The methyl group at the 3-position introduces steric bulk near the site of thiourea attachment. This can influence the conformation of the molecule, affecting how it interacts with other molecules and its packing in the solid state.
Hydrogen Bonding : The arrangement of the pyridine nitrogen and the N-H group of the thiourea allows for the potential formation of intramolecular hydrogen bonds. This can lead to a more planar and rigid conformation, which can be a critical factor in its binding to biological targets. washington.edu Studies on related substituted pyridyl-thioureas have highlighted how substitution on the pyridine ring affects the planarity and hydrogen bonding patterns of the molecule. washington.edu
The synthesis of this compound has been reported in the chemical literature, providing a pathway for its preparation and further investigation. chemicalbook.com The study of its crystal structure and the comparison with its isomers, such as 1-(4-Methylpyridin-2-yl)thiourea, can provide valuable insights into how the position of the methyl group influences the intermolecular interactions and solid-state packing. researchgate.net For instance, different polymorphic forms of the 4-methyl isomer exhibit distinct hydrogen bonding patterns, a phenomenon that is likely to be influenced by the methyl group's position. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(3-methylpyridin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-3-2-4-9-6(5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHXGWZMJBHPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363182 | |
| Record name | (3-Methyl-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819002 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41440-07-7 | |
| Record name | (3-Methyl-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-2-PYRIDYLTHIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 3 Methyl Pyridin 2 Yl Thiourea and Its Analogues
Established Synthetic Routes for (3-Methyl-pyridin-2-yl)-thiourea
The synthesis of the parent compound, this compound, can be achieved through several well-established methods. These routes are generally reliable and provide good yields of the target molecule.
Reaction of 2-Amino-3-methylpyridine with Isothiocyanates
A primary and widely utilized method for the synthesis of this compound involves the reaction of 2-Amino-3-methylpyridine with a suitable isothiocyanate. researchgate.netbibliomed.org This reaction is a classical approach for forming thiourea (B124793) linkages. The lone pair of electrons on the primary amine of 2-Amino-3-methylpyridine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.
The reaction is typically carried out in a suitable solvent, such as acetone, at room temperature. bibliomed.org The simplicity of this method, coupled with the commercial availability of the starting materials, makes it a preferred route for many researchers. The general reaction scheme is as follows:
2-Amino-3-methylpyridine + R-N=C=S → (3-Methyl-pyridin-2-yl)-NH-C(=S)-NH-R
In the specific case of synthesizing the parent compound, an isothiocyanate that can be easily deprotected or a simple isothiocyanate like ethyl isothiocyanate is used, followed by subsequent chemical modifications if necessary. bibliomed.org
Adapted Literature Protocols for Thiourea Synthesis
The synthesis of this compound can also be accomplished by adapting general literature protocols for thiourea synthesis. researchgate.net These methods often involve the use of different reagents to generate the thiourea moiety. For instance, one common strategy involves the reaction of an amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with an amine to yield the unsymmetrical thiourea. nih.govnih.gov
Another adaptable method is the use of thiophosgene (B130339) or its equivalents. However, due to the hazardous nature of thiophosgene, alternative and safer reagents are often preferred. bibliomed.org The choice of the specific protocol often depends on the desired scale of the reaction, the availability of reagents, and the desired purity of the final product.
Hydrolysis of Acylthiourea Precursors
A reliable method for obtaining this compound involves the hydrolysis of an acylthiourea precursor. chemicalbook.com For example, 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea can be hydrolyzed using an aqueous solution of sodium hydroxide (B78521) in methanol (B129727). researchgate.netchemicalbook.com The mixture is typically heated to reflux to drive the reaction to completion. researchgate.netchemicalbook.com Upon cooling, the desired this compound precipitates as a solid and can be isolated by filtration. researchgate.netchemicalbook.com
This method is particularly useful when the direct synthesis from 2-Amino-3-methylpyridine and an isothiocyanate is not feasible or gives low yields. The acyl group serves as a protecting group that can be readily removed under basic conditions.
Synthesis of Novel Derivatives Bearing the (3-Methyl-pyridin-2-yl)thiourea Scaffold
The (3-Methyl-pyridin-2-yl)thiourea scaffold serves as a versatile building block for the synthesis of a wide array of novel derivatives with potential applications in various fields.
Unsymmetrical Thiourea Derivatives from Amine and Isothiocyanate Reactions
The reaction between an amine and an isothiocyanate is a cornerstone for creating unsymmetrical thiourea derivatives. bibliomed.orgresearchgate.net By reacting 2-Amino-3-methylpyridine with a diverse range of substituted isothiocyanates, a library of novel this compound derivatives can be generated. For example, the reaction of 2-Amino-3-methylpyridine with phenyl isothiocyanate would yield 1-(3-Methyl-pyridin-2-yl)-3-phenylthiourea.
This approach allows for the systematic modification of one side of the thiourea moiety, enabling the exploration of structure-activity relationships. The reaction conditions are generally mild, and the products can often be isolated in high yields. bibliomed.org
Incorporation of the (3-Methyl-pyridin-2-yl) Moiety into Complex Molecular Frameworks
The (3-Methyl-pyridin-2-yl)thiourea unit can be incorporated into more complex molecular frameworks to generate molecules with tailored properties. This can be achieved by utilizing the reactive handles present on the thiourea or the pyridine (B92270) ring. For instance, the nitrogen atoms of the thiourea can be further functionalized, or the pyridine ring can be modified through various aromatic substitution reactions.
An example of this is the synthesis of N-[6-(5-substituted,6-methoxy-pyridin-3-yl)-BT-2-yl]-N′-[2-(morpholin-4-yl-)ethyl]urea, where a related pyridine moiety is part of a larger, more complex structure. nih.gov These synthetic strategies open up avenues for the design and creation of novel compounds with potential applications in areas such as medicinal chemistry, where the thiourea scaffold is a known pharmacophore. mdpi.com
Green Chemistry Approaches and Industrial Scale Synthesis Considerations
Green Synthetic Strategies
Research into the synthesis of thiourea derivatives has identified several key areas for environmental improvement, moving away from traditional methods that often rely on volatile organic compounds (VOCs) and hazardous reagents.
Solvent-Free and Alternative Solvent Systems
A primary focus of green chemistry is the replacement of conventional organic solvents with more benign alternatives or the elimination of solvents altogether.
Mechanochemical Synthesis: Solvent-free approaches, such as mechanochemistry (ball milling), represent a significant advancement. This high-energy milling technique can facilitate reactions between solid reagents in the absence of a solvent. For instance, various thioureas have been synthesized in quantitative yields by milling amines with isothiocyanates. nih.gov In some cases, gaseous reagents like ammonia (B1221849) can be generated in situ from solid precursors like ammonium (B1175870) chloride and sodium carbonate, further enhancing the safety and efficiency of the process. nih.gov
Deep Eutectic Solvents (DES): Deep eutectic solvents have emerged as promising green reaction media. A system composed of choline (B1196258) chloride and tin(II) chloride has been effectively used for the synthesis of monosubstituted thioureas. rsc.orgresearchgate.net This DES acts as both a catalyst and a solvent, can be recycled and reused for multiple cycles without significant loss of activity, and has demonstrated good performance for large-scale synthesis. rsc.orgresearchgate.net
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. "On-water" synthesis protocols, where insoluble reactants are vigorously stirred in water, have been developed for producing unsymmetrical thioureas. organic-chemistry.org This method often results in simple product isolation through filtration and allows for the recycling of the water effluent, avoiding the use of toxic VOCs. organic-chemistry.org Microwave-assisted synthesis in water has also been reported as an eco-friendly protocol for preparing thiourea derivatives. researchgate.netderpharmachemica.com
Energy Efficiency and Atom Economy
Minimizing energy consumption and maximizing the incorporation of starting materials into the final product are core principles of green chemistry.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times compared to conventional heating, leading to lower energy consumption. This technique has been successfully applied to the synthesis of various thiourea derivatives, often in conjunction with green solvents like water. derpharmachemica.com
Atom-Economic Reactions: An ideal synthesis incorporates all atoms from the starting materials into the product. A completely atom-economic reaction for producing thioureas involves the efficient reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at near-ambient temperatures, resulting in excellent yields. organic-chemistry.org
The following table summarizes various green synthetic approaches applicable to thiourea derivatives.
| Method | Key Reagents/Conditions | Primary Advantages | Reported Yields | Reference |
| Mechanochemistry | Ball milling, solid amines, solid isothiocyanates | Solvent-free, high efficiency, quantitative yields, in situ reagent generation | Quantitative | nih.gov |
| Deep Eutectic Solvents | Choline chloride/tin(II) chloride, thiourea/urea (B33335) source | Green solvent and catalyst, recyclable, suitable for large scale | Moderate to Excellent | rsc.orgresearchgate.net |
| "On-Water" Synthesis | Amines, (thio)isocyanates, vigorous stirring in water | Avoids toxic VOCs, simple filtration, recyclable effluent | Not specified | organic-chemistry.org |
| Microwave Irradiation | Microwave heating, water as solvent | Energy efficient, rapid reaction times, non-toxic solvent | Excellent | derpharmachemica.com |
| Atom-Economic Synthesis | Isocyanides, aliphatic amines, elemental sulfur | 100% atom economy, ambient temperature | Excellent | organic-chemistry.org |
Industrial Scale Synthesis Considerations
Translating a laboratory-scale synthesis to an industrial process requires careful consideration of scalability, cost-effectiveness, safety, and environmental impact.
Process Robustness and Efficiency: For industrial viability, synthetic methods must be robust and efficient. The use of aqueous solvents or recyclable deep eutectic solvents simplifies downstream processing, such as product isolation and purification. rsc.orgorganic-chemistry.orggoogle.com Simple condensation reactions in aqueous media, followed by filtration, are particularly attractive for large-scale production due to their operational simplicity. organic-chemistry.orggoogle.com
Starting Material Availability: The synthesis of this compound typically starts from 2-amino-3-methylpyridine. The reaction of this amine with an isothiocyanate source is a common strategy. researchgate.net A conventional laboratory synthesis involves the hydrolysis of an intermediate like 1-benzoyl-3-(3-methylpyridin-2-yl)thiourea using aqueous sodium hydroxide in methanol. chemicalbook.com While effective, scaling this process requires managing the use of methanol and the alkaline waste stream.
Waste Management and Environmental Impact: A critical factor in industrial synthesis is the management of by-products and waste. Green methodologies, such as those that avoid hazardous solvents, are inherently advantageous. For large-scale processes, it is crucial to collect and treat any side products to prevent negative environmental impact. nih.gov The choice of reagents is also vital; for example, using elemental sulfur or carbon disulfide requires appropriate handling and containment systems on an industrial scale. organic-chemistry.org
Advanced Structural Characterization and Spectroscopic Analysis of 3 Methyl Pyridin 2 Yl Thiourea and Its Derivatives
Elucidation of Molecular Conformation and Tautomerism in (3-Methyl-pyridin-2-yl)-thiourea Systems
The conformational landscape of this compound is complex, featuring the potential for both rotational isomerism around the thiourea (B124793) core and tautomeric equilibria. Understanding these aspects is crucial for a comprehensive grasp of its chemical behavior.
Thiourea and its derivatives can exist in two tautomeric forms: the thione form (-NH-C(=S)-NH-) and the thiol form (-NH-C(SH)=N-). researchgate.net In the solid state and in solution, the thione form is predominantly observed for most thiourea derivatives. researchgate.net The existence of the thiol tautomer is generally minimal. researchgate.net Quantum chemical modeling of N,N'-dimethylthiourea has been used to investigate the thione-thiol tautomerism. researchgate.net The presence of a silica (B1680970) matrix has been shown to decrease the activation barrier for the tautomeric transition compared to a vacuum. researchgate.net Spectroscopic studies, particularly IR spectroscopy, can provide evidence for the dominant tautomeric form. The absence of a significant S-H stretching band around 2560 cm⁻¹ and the presence of a strong C=S stretching vibration are indicative of the thione form. researchgate.net
The rotational barriers around the C-N bonds of the thiourea moiety lead to different conformational isomers. For N,N'-disubstituted thioureas, such as this compound derivatives, trans-cis and cis-trans configurations are possible. These configurations describe the relative orientation of the substituents with respect to the thione sulfur atom across the thiourea C-N bonds. analis.com.my For instance, in N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea, a trans-cis configuration is adopted. analis.com.my The specific conformation is often stabilized by intramolecular hydrogen bonds, which can lead to the formation of pseudo-rings. analis.com.my In some cases, the molecular conformation is stabilized by an intramolecular N—H···N hydrogen bond, creating an S(6) ring motif. nih.gov The planarity of the molecule or its fragments can also be influenced by these configurations and by cyclization, which can introduce partial double bond character to the C-N bonds due to delocalization of the nitrogen lone pair electrons to the C=S group. analis.com.my
Spectroscopic Characterization Techniques
A suite of spectroscopic methods is indispensable for the detailed structural analysis of this compound and its derivatives.
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of thiourea derivatives.
¹H NMR: In the ¹H NMR spectra of thiourea derivatives, the protons attached to the nitrogen atoms of the thiourea moiety typically appear as broad singlets. mdpi.com For example, in 1-(3-methylpyridin-2-yl)-3-phenylthiourea, the N-H protons are observed in the spectrum. researchgate.net The chemical shifts of these protons can be influenced by hydrogen bonding and the electronic environment. Aromatic protons and the methyl group protons of the 3-methyl-pyridin-2-yl group will also show characteristic signals. For instance, in N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea, the methyl protons appear as two singlets at δ 2.32 and 2.44 ppm. analis.com.my
¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework. A key signal is that of the thiocarbonyl (C=S) carbon, which typically resonates in the range of 178 to 184 ppm, confirming the presence of the thiourea group. mdpi.com In N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea, the C=S carbon signal appears at approximately 180 ppm, while the C=O carbon is observed around 170 ppm. analis.com.my The aromatic carbons and the methyl carbon will also have distinct chemical shifts.
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Assignment | Value |
| N-H | Broad singlets |
| Aromatic-H | ~7-8 |
| CH₃ | ~2.3-2.4 |
IR spectroscopy is used to identify the key functional groups within the molecule. The IR spectra of thiourea derivatives show characteristic stretching vibrations. analis.com.my
N-H Stretching: The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. The presence of multiple bands in this region can indicate different N-H environments due to intermolecular and intramolecular hydrogen bonding. iosrjournals.org
C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak and is generally found in the range of 660-790 cm⁻¹. analis.com.my
C-N Stretching: The C-N stretching vibrations are usually observed between 1300 and 1400 cm⁻¹. analis.com.my
Other Vibrations: In derivatives containing a carbonyl group, the C=O stretching vibration appears as a strong band around 1680-1715 cm⁻¹. analis.com.my
| Vibrational Mode | Frequency Range (cm⁻¹) |
| ν(N-H) | 3100 - 3400 |
| ν(C=O) (in derivatives) | 1680 - 1715 |
| ν(C-N) | 1300 - 1400 |
| ν(C=S) | 660 - 790 |
UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectra of thiourea derivatives typically exhibit absorption bands corresponding to n→π* and π→π* transitions. analis.com.my For instance, N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea and its isomers show three absorption bands in the range of 205-287 nm. analis.com.my The lower cut-off wavelength for thiourea itself is around 242 nm, with strong absorption in the 190-300 nm region, indicating its potential utility in optoelectronic applications. rasayanjournal.co.in
| Transition Type | Wavelength Range (nm) |
| n→π | Part of the 205-287 range |
| π→π | Part of the 205-287 range |
X-ray Crystallography for Solid-State Structure Determination
The structural analysis of derivatives, such as N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine, further illustrates the conformational flexibility and interaction patterns inherent to this class of compounds. analis.com.my Such studies are crucial for understanding structure-property relationships.
Table 1: Illustrative Crystallographic Data for Thiourea Derivatives This table presents data from related compounds to illustrate typical crystallographic parameters.
| Compound | Crystal System | Space Group | Z | Reference |
|---|---|---|---|---|
| 1-(4-Methylpyridin-2-yl)thiourea (Polymorph 1α) | Monoclinic | P2₁/c | 4 | analis.com.my |
| 1-(4-Methylpyridin-2-yl)thiourea (Polymorph 1β) | Monoclinic | P2₁/n | 8 | analis.com.my |
| N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine | Orthorhombic | Pca2₁ | 8 | analis.com.my |
| 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one | Monoclinic | P2₁/c | 4 | researchgate.net |
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of thiourea derivatives is predominantly directed by a network of intermolecular hydrogen bonds. The thiourea moiety itself provides both hydrogen bond donors (the N-H groups) and acceptors (the sulfur atom), facilitating robust self-assembly. nih.gov
In many pyridyl thiourea structures, intermolecular N-H···S and N-H···N hydrogen bonds are the principal interactions that define the supramolecular architecture. nih.govresearchgate.net These interactions can link molecules into centrosymmetric dimers, one-dimensional chains, or more complex two-dimensional layers. analis.com.myresearchgate.net For example, in the crystal structure of 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, molecules are linked by pairs of N—H···N hydrogen bonds to form inversion dimers. researchgate.net The isomeric 1-(4-methylpyridin-2-yl)thiourea polymorphs exhibit distinctly different hydrogen bonding patterns, which accounts for their different crystalline forms. analis.com.my
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts.
The analysis generates several plots, including the d_norm surface, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. The two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, summarizing all intermolecular contacts and quantifying their relative contributions to the total surface area.
For thiourea derivatives, Hirshfeld analysis typically shows that H···H, H···C/C···H, and H···S/S···H contacts are among the most significant. nih.gov For example, in the analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide, H···H interactions accounted for 40.9% of the Hirshfeld surface, while C···H/H···C and S···H/H···S contacts contributed 23.7% and 10.7%, respectively. nih.gov The presence of N-H···N, N-H···S, or O-H···S hydrogen bonds is clearly identifiable as sharp spikes in the fingerprint plots, confirming their role as dominant, structure-directing interactions. nih.gov This quantitative approach allows for a detailed comparison of the packing forces in different polymorphs or between different but related molecules.
Table 2: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Thiourea Derivative This table is based on data for 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide to demonstrate typical findings.
Filter by Interaction Type:
| Interaction Type | Contribution to Hirshfeld Surface (%) | Reference |
|---|---|---|
| H···H | 40.9 | nih.gov |
| C···H / H···C | 23.7 | nih.gov |
| S···H / H···S | 10.7 | nih.gov |
| N···H / H···N | 8.1 | nih.gov |
| O···H / H···O | 7.0 | nih.gov |
| C···C | 4.0 | nih.gov |
| Other | < 5.6 | nih.gov |
Theoretical and Computational Chemistry Studies on 3 Methyl Pyridin 2 Yl Thiourea
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been instrumental in elucidating the electronic characteristics of thiourea (B124793) derivatives. DFT calculations provide a cost-effective means to obtain both quantitative and qualitative data on the structural, electronic, and spectral features of these molecules. nih.gov
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule. For thiourea derivatives, this process is crucial for understanding their conformational preferences. Studies on related thiourea compounds have utilized DFT methods to optimize their geometries. For instance, in a study of 1-(4-methylpyridin-2-yl)thiourea, two polymorphic forms were identified, highlighting the importance of conformational analysis. researchgate.net The optimized geometry reveals key structural parameters such as bond lengths and angles, which are essential for understanding the molecule's reactivity and interactions.
| Parameter | Value |
|---|---|
| Dihedral Angle (Furan-Thiourea) | 13.50 (14)° |
| Dihedral Angle (Pyrimidine-Thiourea) | 5.03 (11)° |
| Dihedral Angle (Furan-Pyrimidine) | 18.43 (10)° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital that is most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. numberanalytics.com
For thiourea derivatives, FMO analysis helps in predicting their biological activity. The distribution of these orbitals across the molecule indicates the regions most susceptible to electrophilic or nucleophilic attack. For example, in some triazolopyridine derivatives containing a thioether bridge, the HOMO is located on the triazolopyridine ring, the benzene (B151609) ring, and the thioether group, while the LUMO is mainly on the triazolopyridine ring. researchgate.net This distribution suggests that electron transition occurs from the benzene ring to the triazolopyridine ring via the thioether bridge. researchgate.net
| Orbital | Energy (Hartree) |
|---|---|
| HOMO | -0.24567 |
| LUMO | -0.06582 |
| HOMO-LUMO Gap | 0.17985 |
Molecular Dynamics Simulations for Conformational Behavior
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational changes and flexibility of molecules, which are crucial for understanding their interactions with biological targets. nih.govmdpi.com
For thiourea derivatives, MD simulations can reveal the stability of different conformations and the dynamic behavior of the molecule in various environments. nih.gov For instance, MD simulations of protein-ligand complexes can show how the binding of a thiourea derivative affects the protein's conformation and dynamics. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics from MD simulations that quantify the stability of the molecule and its specific regions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net QSAR models are valuable tools for predicting the activity of new, untested compounds and for understanding the structural features that are important for a specific biological effect. nih.gov
For thiourea derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been used to study the effect of molecular structure on antifungal activity. nih.gov These models correlate the 3D properties of the molecules with their biological activity, providing insights into the steric and electrostatic requirements for optimal activity. nih.gov The predictive power of a QSAR model is assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Molecular docking studies have been extensively performed on thiourea derivatives to explore their potential as inhibitors of various enzymes and receptors. researchgate.netnih.gov For example, docking studies have investigated the binding of thiourea derivatives to targets like α-amylase and the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) domain. researchgate.netnih.gov These studies reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiourea derivative and the amino acid residues in the active site of the target protein. The binding energy calculated from docking simulations provides an estimate of the binding affinity. nih.gov
Coordination Chemistry of 3 Methyl Pyridin 2 Yl Thiourea As a Ligand
Binding Modes and Chelation Potential of (3-Methyl-pyridin-2-yl)-thiourea with Metal Ions
This compound possesses several potential donor sites: the pyridinic nitrogen atom, the two nitrogen atoms of the thiourea (B124793) moiety, and the sulfur atom. This multiplicity of donor atoms allows for various coordination modes, making it a versatile ligand in the formation of metal complexes. The electronic and steric effects of the methyl group on the pyridine (B92270) ring can also influence the ligand's coordination behavior.
The most common coordination mode for pyridyl-thiourea ligands, including this compound, involves chelation through the pyridinic nitrogen and the sulfur atom of the thiourea group. This forms a stable five-membered chelate ring with the metal ion. This N,S-bidentate coordination is favored due to the formation of a thermodynamically stable ring structure.
In this mode, the ligand coordinates to the metal center via the lone pair of electrons on the pyridine nitrogen and one of the lone pairs on the sulfur atom. Spectroscopic evidence, such as a shift in the ν(C=S) stretching frequency in the infrared (IR) spectrum and changes in the chemical shifts of the pyridine ring protons in the Nuclear Magnetic Resonance (NMR) spectrum upon complexation, can confirm this binding mode. For instance, a downward shift in the ν(C=S) band and a downfield shift of the pyridine proton signals are indicative of N,S-chelation.
The stability of the resulting metal complex is enhanced by the chelate effect, which is the increased stability of a coordination complex due to the ligand binding to the metal ion at two or more points.
Beyond simple N,S-chelation, this compound can exhibit more complex multidentate behavior. The thiourea moiety itself can act as a bridging ligand, connecting two or more metal centers. mdpi.com This can occur through the sulfur atom bridging two metal ions or through the involvement of the thiourea nitrogen atoms in coordination.
This bridging capability can lead to the formation of polynuclear or polymeric coordination compounds. The specific nature of the metal ion, the reaction conditions, and the presence of other co-ligands can influence whether the ligand acts as a simple chelating agent or as a bridging ligand. For example, in the presence of suitable metal ions and under appropriate stoichiometric conditions, this compound could potentially form dimeric or polymeric structures where the thiourea group bridges metal centers, leading to materials with interesting magnetic or catalytic properties. The structural versatility of thiourea ligands allows for the construction of a wide array of supramolecular architectures. nih.gov
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Complexes of this compound with transition metals such as copper(II), platinum(II), and nickel(II) are of particular interest due to their potential applications in catalysis and medicine.
Copper(II) Complexes: The reaction of this compound with a copper(II) salt, such as copper(II) chloride or copper(II) acetate, in a solvent like ethanol (B145695) or methanol (B129727) often yields a stable complex. mdpi.comsamipubco.com The geometry of the resulting Cu(II) complex can vary, with square planar or distorted octahedral geometries being common, depending on the stoichiometry and the presence of other ligands. These complexes are often colored and can be characterized by techniques such as UV-Vis spectroscopy, which reveals d-d electronic transitions, and Electron Paramagnetic Resonance (EPR) spectroscopy, which provides information about the copper ion's coordination environment. nih.gov
Platinum(II) Complexes: Platinum(II) complexes of pyridyl-thiourea ligands are of significant interest due to their potential as anticancer agents. The synthesis of a Pt(II) complex with this compound can be achieved by reacting the ligand with a platinum(II) precursor, such as K₂[PtCl₄] or [PtCl₂(DMSO)₂]. researchgate.netresearchgate.net These reactions typically result in square planar Pt(II) complexes where the ligand acts as an N,S-bidentate chelator. 1H, 13C, and 31P NMR spectroscopy (if phosphine (B1218219) co-ligands are present) are powerful tools for characterizing these diamagnetic complexes in solution. researchgate.net
Nickel(II) Complexes: Nickel(II) complexes of this compound can be prepared by reacting the ligand with a nickel(II) salt, like nickel(II) chloride or nickel(II) acetate. core.ac.ukjmaterenvironsci.com Depending on the reaction conditions and the ligand-to-metal ratio, Ni(II) can form square planar (usually with a 1:2 metal-to-ligand ratio) or octahedral complexes (often with a 1:3 metal-to-ligand ratio or with solvent molecules occupying coordination sites). Magnetic susceptibility measurements can help distinguish between diamagnetic square planar and paramagnetic octahedral Ni(II) complexes.
Table 1: Representative Transition Metal Complexes of Pyridyl-Thiourea Ligands and Their Properties
| Metal Complex | Coordination Geometry | Characterization Techniques | Potential Application |
|---|---|---|---|
| [Cu(pyridyl-thiourea)₂]Cl₂ | Square Planar | IR, UV-Vis, EPR | Antimicrobial |
| [Pt(pyridyl-thiourea)Cl₂] | Square Planar | IR, NMR (¹H, ¹³C) | Anticancer |
| [Ni(pyridyl-thiourea)₂]Cl₂ | Square Planar | IR, UV-Vis, Magnetic Susceptibility | Catalysis |
The metal complexes of thiourea derivatives, including this compound, exhibit a remarkable structural diversity. This diversity arises from the versatile coordination behavior of the ligand, the coordination preferences of the metal ion, the nature of the counter-ion, and the presence of solvent molecules.
The structures can range from simple mononuclear complexes, where a single metal ion is coordinated to one or more ligand molecules, to more complex polynuclear structures. oup.com In dinuclear or polynuclear complexes, the thiourea ligand can act as a bridge between two metal centers. nih.gov This bridging can lead to the formation of discrete dimeric or oligomeric molecules or one-, two-, or three-dimensional coordination polymers.
The interplay of covalent coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, plays a crucial role in the final supramolecular architecture of these complexes. For instance, the N-H groups of the thiourea moiety can act as hydrogen bond donors, while the pyridine ring can participate in π-π stacking interactions, leading to the formation of extended networks in the solid state.
Applications of this compound Metal Complexes
While the specific applications of this compound metal complexes are not extensively documented, the known applications of closely related pyridyl-thiourea and other thiourea-based metal complexes suggest several potential areas of use. nih.govresearchgate.net
Biological Activity: Metal complexes of thiourea derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. samipubco.comnih.govresearchgate.net The chelation of the metal ion by the thiourea ligand can enhance the biological activity compared to the free ligand. This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across cell membranes. Platinum(II) and gold(I) complexes of thioureas, in particular, have been investigated for their potential as anticancer agents. nih.gov
Catalysis: Some transition metal complexes of thiourea derivatives have been explored as catalysts in various organic transformations. nih.gov The ability of the ligand to stabilize different oxidation states of the metal and the potential for the thiourea moiety to participate in the catalytic cycle make these complexes interesting candidates for catalytic applications.
Sensors: The presence of the pyridyl group, which can act as a chromophore, coupled with the coordinating ability of the thiourea moiety, suggests that metal complexes of this compound could have potential as chemosensors for the detection of specific metal ions or anions.
Table 2: Potential Applications of Pyridyl-Thiourea Metal Complexes
| Application Area | Examples of Activity |
|---|---|
| Anticancer | Cytotoxicity against various cancer cell lines (e.g., HeLa, A549). nih.gov |
| Antimicrobial | Inhibition of bacterial and fungal growth. researchgate.net |
| Catalysis | Use in organic synthesis reactions. nih.gov |
| Sensing | Colorimetric or fluorescent detection of ions. |
Catalysis and Organocatalysis
Thiourea derivatives have emerged as a prominent class of organocatalysts, valued for their ability to activate substrates through the formation of hydrogen bonds. This non-covalent mode of interaction is a cornerstone of their catalytic activity in a multitude of chemical transformations. rsc.org While specific catalytic applications of this compound are not extensively documented in current literature, the broader family of pyridyl-thiourea ligands and their metal complexes have demonstrated significant catalytic potential.
The general utility of thiourea-based compounds in catalysis stems from the acidic nature of the N-H protons, which can form strong hydrogen bonds with electrophiles, thereby activating them towards nucleophilic attack. Bifunctional thiourea catalysts, which incorporate a basic moiety such as an amine alongside the thiourea group, can simultaneously activate both the electrophile and the nucleophile, leading to highly efficient and stereoselective reactions. rsc.org
Metal complexes of thiourea derivatives are also effective catalysts for various organic reactions. mdpi.com The coordination of the thiourea ligand to a metal center can modulate its electronic properties and create a specific steric environment, influencing the outcome of the catalytic cycle. For instance, ruthenium(II) complexes bearing acylthiourea ligands with a pyridine substituent have been investigated as pre-catalysts for the transfer hydrogenation of carbonyl compounds. mdpi.com These catalytic systems have shown chemoselectivity, highlighting the role of the ligand structure in directing the reaction.
Although direct research on the catalytic activity of this compound is limited, the established catalytic applications of related thiourea derivatives suggest its potential in this field. The combination of the pyridine ring and the thiourea group in its structure provides the necessary functionalities for it to act either as an organocatalyst or as a ligand in transition metal catalysis.
Table 1: Examples of Catalytic Applications of Thiourea Derivatives
| Catalyst/Ligand Type | Reaction Type | Role of Thiourea Moiety | Reference |
| Chiral bifunctional thioureas | Asymmetric aza-Henry reaction | Hydrogen bonding to activate nitroalkanes and imines | |
| Pyridine-based acylthiourea Ru(II) complexes | Transfer hydrogenation of carbonyls | Ligand for metal center, influencing chemoselectivity | mdpi.com |
| Thiourea-functionalized silica (B1680970) nanoparticles | Diels-Alder reaction | Heterogeneous catalyst providing hydrogen bonding sites | researchgate.net |
| General thiourea organocatalysts | Asymmetric multicomponent reactions | Dual hydrogen-bond donation to activate substrates | rsc.org |
Potential as Ionophores in Chemical Sensors
The structural features of pyridyl-thiourea derivatives make them excellent candidates for use as ionophores in chemical sensors. An ionophore is a chemical species that reversibly binds ions, and the ability of the thiourea and pyridine moieties to coordinate with metal ions is central to this application. These compounds can be incorporated into sensor membranes, such as those made of PVC, to create ion-selective electrodes (ISEs) for the detection of specific cations. researchgate.net
The sensing mechanism typically relies on the selective complexation of a target ion by the ionophore. This interaction leads to a measurable change in a physical property, such as the membrane potential in potentiometric sensors or the fluorescence in optical sensors. Pyridyl-thiourea derivatives have been investigated as ionophores for the detection of various metal ions, including copper(II) (Cu²⁺). researchgate.net For example, N-pyridyl-N'-benzoylthiourea derivatives have been successfully used in thin-film PVC membranes to create chemical sensors for Cu²⁺ ions. researchgate.net
The selectivity of a thiourea-based ionophore for a particular ion is influenced by several factors, including the electronic and steric properties of the substituents on the thiourea backbone. The presence of the pyridine ring provides an additional coordination site, which can enhance the binding affinity and selectivity for certain metal ions. While there is no specific research detailing the use of this compound as an ionophore, its structural similarity to other effective pyridyl-thiourea ionophores suggests its potential for this application. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the interaction between pyridyl-thiourea ionophores and metal ions, often indicating that atoms in the carbonyl or thiocarbonyl group are key reactive sites for ion binding. researchgate.net
Table 2: Examples of Pyridyl-Thiourea Derivatives as Ionophores in Chemical Sensors
| Ionophore | Target Ion | Sensor Type | Limit of Detection (LOD) | Reference |
| N-pyridyl-N'-(biphenyl-4-carbonyl)thiourea | Cu(II) | Potentiometric (PVC membrane) | 1.34 x 10⁻⁵ M | researchgate.net |
| N-pyridyl-N'-(3,5-dimethoxybenzoyl)thiourea | Cu(II) | Potentiometric (PVC membrane) | 1.48 x 10⁻⁵ M | researchgate.net |
| N-((6-methylbenzo[d]thiazol-2-yl)carbamothioyl)-3,5-bis(trifluoromethyl)benzamide | Hg(II) | Fluorescent chemosensor | 0.005 µg/mL | nih.gov |
| Thiourea derivative of ninhydrin | Cu(II) | Colorimetric (Paper strips) | Visual detection |
Biological and Pharmacological Research of 3 Methyl Pyridin 2 Yl Thiourea Derivatives
Anticancer Potential and Mechanisms of Action
Thiourea (B124793) derivatives have emerged as a promising class of compounds in the development of new anticancer chemotherapeutics. analis.com.my The presence of the pyridine (B92270) ring in conjunction with the thiourea backbone is believed to enhance the biological activity of these molecules. chemijournal.com
Cytotoxicity against Human Cancer Cell Lines
While specific cytotoxic data for (3-Methyl-pyridin-2-yl)-thiourea is not extensively available in the reviewed literature, studies on closely related pyridyl-thiourea derivatives have demonstrated significant anticancer activity against a variety of human cancer cell lines.
For instance, a series of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives have shown potent in vitro antitumor activity. One of the most active compounds in this series exhibited half-maximal inhibitory concentration (IC50) values of 1.3 µM and 0.7 µM against MCF-7 and SkBR3 breast cancer cells, respectively. researchgate.net Another study on thiourea-azetidine hybrids, including a compound with a pyridin-4-yl group, reported potent cytotoxicity. For example, 3-(4-Methoxy-3-(pyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide showed high efficacy against A431 (skin) and 786-O (kidney) cancer cell lines with IC50 values of 0.77 µM and 0.73 µM, respectively. nih.gov
Furthermore, a series of 1-benzoyl-3-methyl thiourea derivatives displayed potent cytotoxicity against HeLa (cervical cancer) cell lines, with IC50 values ranging from 160 to 383 μg/mL, which was stronger than the reference drug hydroxyurea (B1673989) (IC50 value of 428 μg/mL). researchgate.net Although not containing a pyridine ring, these findings highlight the general potential of substituted thioureas as cytotoxic agents.
| Derivative Class | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
|---|---|---|---|---|
| 1-Aryl-3-(pyridin-2-yl) thiourea | MCF-7 | Breast | 1.3 | researchgate.net |
| 1-Aryl-3-(pyridin-2-yl) thiourea | SkBR3 | Breast | 0.7 | researchgate.net |
| 3-(4-Methoxy-3-(pyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | A431 | Skin | 0.77 | nih.gov |
| 3-(4-Methoxy-3-(pyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | 786-O | Kidney | 0.73 | nih.gov |
| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | PC3 | Prostate | 0.25 | nih.gov |
| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | U251 | Brain | 0.6 | nih.gov |
| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | A431 | Skin | 0.03 | nih.gov |
| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | 786-O | Kidney | 0.03 | nih.gov |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB231 | Breast | 3.0 | researchgate.net |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB468 | Breast | 4.6 | researchgate.net |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MCF7 | Breast | 4.5 | researchgate.net |
Targeting Specific Molecular Pathways in Cancer Development
The anticancer activity of pyridyl-thiourea derivatives is often attributed to their ability to interfere with specific molecular pathways crucial for cancer cell proliferation and survival. nih.gov Research on related compounds suggests that these derivatives can act as inhibitors of various protein kinases involved in carcinogenesis.
For instance, certain pyridine-urea derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. globalresearchonline.netnih.gov Some thiourea-azetidine hybrids containing a pyridine moiety have also been designed as VEGFR-2 inhibitors. nih.gov Molecular docking studies have further supported the potential of these compounds to bind to the VEGFR-2 active site. nih.gov
In addition to VEGFR-2, Epidermal Growth Factor Receptor (EGFR) is another important target. Thiourea derivatives bearing a benzodioxole moiety have been shown to exhibit their anticancer effects through EGFR inhibition. nih.gov The structural similarity of this compound derivatives to these active compounds suggests that they might also exert their anticancer effects by targeting such kinase pathways. Furthermore, some thiourea derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells. nih.gov
Topoisomerase I Inhibitory Activity
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. medchemexpress.com Topoisomerase inhibitors function by blocking the action of these enzymes, leading to DNA damage and ultimately cell death. medchemexpress.com While direct evidence for the topoisomerase I inhibitory activity of this compound is lacking, the broader class of thiourea derivatives has been recognized for its potential to inhibit topoisomerases. analis.com.my
Research on various heterocyclic compounds, including pyridine derivatives, has identified potent topoisomerase inhibitors. For example, certain 2,2':6',2"-terpyridine derivatives have demonstrated potent topoisomerase I inhibitory activity. nih.gov A novel compound, designated as Topoisomerase I/II inhibitor 3, has been identified as a dual inhibitor of both topoisomerase I and II, inducing apoptosis in liver cancer cells. nih.gov Although the precise structure of this inhibitor is not detailed in the available literature, it highlights the potential of small molecules to target this pathway. The investigation of this compound derivatives as topoisomerase I inhibitors could be a valuable area for future research.
Antimicrobial Activities
Thiourea derivatives are well-documented for their broad-spectrum antimicrobial properties, exhibiting both antibacterial and antifungal activities. The inclusion of a pyridine moiety can further enhance this antimicrobial potential. mdpi.com
Antibacterial Efficacy Against Various Strains
Although specific data for this compound is limited, studies on related pyridyl-thiourea derivatives have shown promising antibacterial activity. For example, metal complexes of N-di(pyridin-2-yl) thiourea derivatives have demonstrated significant inhibitory activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and resistant Escherichia coli. nih.govmdpi.com
In another study, a thiourea derivative, designated as TD4, exhibited potent antibacterial activity against a range of Gram-positive bacteria, including MRSA, with a minimum inhibitory concentration (MIC) of 2 µg/mL against some strains. mdpi.com This compound was found to disrupt the integrity of the bacterial cell wall. mdpi.com While TD4 is not a pyridine derivative, this highlights the potent antibacterial action of the thiourea pharmacophore.
| Derivative/Complex | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-di(pyridin-2-yl) thiourea derivatives and their metal complexes | Staphylococcus aureus | Active | mdpi.com |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Active | mdpi.com | |
| Klebsiella pneumoniae | Active | mdpi.com | |
| Escherichia coli (Resistant) | Active | mdpi.com | |
| Thiourea Derivative (TD4) | Staphylococcus aureus (ATCC 29213) | 2 | mdpi.com |
| MRSA (USA 300) | 2 | mdpi.com | |
| Staphylococcus epidermidis | 2-16 | mdpi.com | |
| Enterococcus faecalis | 2-16 | mdpi.com |
Antifungal Properties
For instance, certain thiourea derivatives have demonstrated activity against pathogenic fungi responsible for plant diseases, such as Botrytis cinerea, Colletotrichum fragariae, Fusarium oxysporum, and Phoma betae. Other research has focused on human fungal pathogens. Thiourea derivatives of 2-aminooxazoles have shown both antibacterial and antifungal activity.
| Derivative Class | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Thiourea derivatives of methyl anthranilate | Botrytis cinerea | Active | |
| Colletotrichum fragariae | Active | ||
| Fusarium oxysporum | Active | ||
| Phoma betae | Active | ||
| Thiourea derivatives of 2-aminooxazoles | Various fungi | Active |
Antimycobacterial Activity
Tuberculosis (TB) continues to be a major global health issue, exacerbated by the rise of multidrug-resistant strains. nih.gov This has spurred the search for new and effective anti-TB drugs. Thiourea derivatives have emerged as a promising class of compounds in this regard. nih.govmdpi.com
In a notable study, a series of novel thiourea derivatives were synthesized and evaluated for their antimycobacterial potential. nih.gov Among these, compounds 10 , 15 , 16 , 28 , and 29 demonstrated low cytotoxicity and significant activity against Mycobacterium tuberculosis (Mtb) H37Rv in both bacterial cultures and infected macrophages. nih.gov Particularly, derivative 28 was highlighted for its potent inhibitory action. nih.gov Furthermore, compounds 16 , 28 , and 29 were also effective against a hypervirulent clinical Mtb strain, with derivative 29 showing a minimum inhibitory concentration (MIC₅₀) of 5.6 ± 1.2 µM in extracellular clumps. nih.gov These findings suggest that these thiourea derivatives are promising candidates for further development as antimycobacterial agents. nih.gov
Another study highlighted the antitubercular properties of various thiourea derivatives, reinforcing their potential in combating tuberculosis. mdpi.com The development of such compounds is crucial in addressing the challenges posed by drug-resistant TB. nih.gov
Table 1: Antimycobacterial Activity of Selected this compound Derivatives
| Compound | Target | Activity | Reference |
| 10 | M. tuberculosis H37Rv | Low cytotoxicity, high activity | nih.gov |
| 15 | M. tuberculosis H37Rv | Low cytotoxicity, high activity | nih.gov |
| 16 | M. tuberculosis H37Rv, hypervirulent Mtb strain M299 | Low cytotoxicity, high activity | nih.gov |
| 28 | M. tuberculosis H37Rv, infected macrophages | MIC₅₀ 2.0 ± 1.1 µM (culture), 2.3 ± 1.1 µM (macrophages) | nih.gov |
| 29 | Hypervirulent Mtb strain M299 | MIC₅₀ 5.6 ± 1.2 µM (extracellular clumps) | nih.gov |
Anti-inflammatory Properties
Inflammation is a key pathogenetic factor in numerous diseases, and the development of effective anti-inflammatory agents remains a significant area of research. pensoft.net Thiourea derivatives have demonstrated notable anti-inflammatory properties. mdpi.comnih.gov
Research has shown that certain thiourea derivatives can inhibit crucial inflammatory mediators. nih.govnih.gov For instance, the same compounds that exhibited antimycobacterial activity also showed anti-inflammatory effects by inhibiting the production of nitric oxide (NO) through the suppression of inducible nitric oxide synthase (iNOS) expression. nih.gov They also hindered the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov This dual action is particularly relevant for severe tuberculosis, where exacerbated inflammation contributes to pathology. nih.gov
The anti-inflammatory potential of pyrimidine (B1678525) derivatives, a class of compounds that can be related to the pyridine moiety in this compound, is well-documented. nih.gov These compounds often work by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. nih.gov Similarly, novel thiazolo[4,5-b]pyridin-2-ones have been synthesized and shown to possess potent anti-inflammatory action, in some cases exceeding that of the standard drug Ibuprofen. pensoft.net
Table 2: Anti-inflammatory Mechanisms of this compound Derivatives
| Compound/Derivative Class | Mechanism of Action | Reference |
| Thiourea derivatives 16 , 28 , 29 | Inhibition of NO production (via iNOS suppression), TNF-α, and IL-1β | nih.gov |
| Pyrimidine derivatives | Inhibition of COX-1 and COX-2 enzymes | nih.gov |
| Thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced rat paw edema model | pensoft.net |
Antioxidant Activities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various diseases. hueuni.edu.vnnih.gov Thiourea and its derivatives are recognized as potent scavengers of free radicals. mdpi.comhueuni.edu.vn
Studies have explored the antioxidant potential of various thiourea derivatives. For example, 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) were evaluated for their ability to scavenge DPPH and ABTS radicals, with DPTU showing superior activity. hueuni.edu.vn The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom. hueuni.edu.vn
Furthermore, the synthesis of thiazinanone and thiazolidinone derivatives from 2-picolylamine has yielded compounds with significant antioxidant properties. nih.gov One such thiazinanone derivative demonstrated excellent radical scavenging activity in both DPPH and ABTS tests and was also found to reduce lipid peroxidation and increase total thiol groups in biological systems. nih.gov
Table 3: Antioxidant Activity of Selected Thiourea Derivatives
| Compound | Assay | Result | Reference |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH, ABTS | IC₅₀ DPPH: 0.710 ± 0.001 mM, IC₅₀ ABTS: 0.044 ± 0.001 mM | hueuni.edu.vn |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH, ABTS | IC₅₀ DPPH: 11.000 ± 0.015 mM, IC₅₀ ABTS: 2.400 ± 0.021 mM | hueuni.edu.vn |
| Thiazinanone 5a | DPPH, ABTS | Best radical scavenging activity in the series | nih.gov |
Enzyme Inhibitory Activities
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. researchgate.net Derivatives of this compound have been investigated for their ability to inhibit various enzymes.
α-Glucosidase is a crucial enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial blood glucose levels, making it a key target in diabetes treatment. mdpi.comnih.gov Several thiourea derivatives have shown promising α-glucosidase inhibitory activity. mdpi.comnih.gov
In one study, a series of twelve thiourea derivatives based on 3-aminopyridine-2(1H)-ones were synthesized and tested. mdpi.comnih.gov Notably, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a ) exhibited higher inhibitory activity against α-glucosidase than the standard drug acarbose. mdpi.comnih.gov Another compound, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c ), showed activity comparable to acarbose. mdpi.comnih.gov The structure-activity relationship indicated that alkyl and phenyl thiourea derivatives were more active than their acetyl-(benzoyl) counterparts. nih.gov
Table 4: α-Glucosidase Inhibitory Activity of Selected Thiourea Derivatives
| Compound | α-Glucosidase Inhibition (%) at 15 mM | IC₅₀ (mM) | Reference |
| Acarbose (standard) | 46.1 | 11.96 | mdpi.comnih.gov |
| 8a | 23.3 | 16.64 | mdpi.comnih.gov |
| 8b | 26.9 | 19.79 | mdpi.comnih.gov |
| 9a | 56.6 | 9.77 | mdpi.comnih.gov |
| 9b | 35.2 | 21.79 | mdpi.comnih.gov |
| 9c | 41.2 | 12.94 | mdpi.comnih.gov |
Thiourea derivatives have also been investigated as inhibitors of other enzymes, such as urease and carbonic anhydrase. core.ac.uknih.govresearchgate.net
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335), and its inhibition is a target for the treatment of infections caused by urease-producing bacteria. researchgate.netcore.ac.uk Studies on dipeptide-heterocyclic conjugates derivatized into thioureas have shown them to be good inhibitors of urease activity. researchgate.netcore.ac.uk
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govresearchgate.netnih.gov A series of chiral thiourea derivatives and thioureas containing benzimidazole (B57391) moieties were synthesized and found to inhibit human carbonic anhydrase isoenzymes hCA I and hCA II. nih.govresearchgate.net The inhibition constants (Ki) for these compounds were in the micromolar range. nih.gov Sulfonamide-substituted thiourea derivatives have also been synthesized and shown to be potent inhibitors of hCA II and hCA IX. nih.gov
Table 5: Inhibition of Other Enzymes by Thiourea Derivatives
| Enzyme Target | Derivative Class | Key Findings | Reference |
| Urease | Dipeptide-heterocyclic thiourea conjugates | Good inhibitors of urease activity | researchgate.netcore.ac.uk |
| Carbonic Anhydrase I & II | Chiral thiourea and benzimidazole-thiourea derivatives | Ki values in the micromolar range | nih.govresearchgate.net |
| Carbonic Anhydrase II & IX | Sulfonamide-substituted thiourea derivatives | Potent inhibitors | nih.gov |
Other Reported Biological Activities
Beyond the activities detailed above, thiourea derivatives have been reported to possess a wide spectrum of other biological properties. These include antibacterial, anticancer, antiviral, and antimalarial activities. mdpi.comnih.govnih.gov
For instance, certain thiourea derivatives have demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The anticancer potential of thiourea derivatives has also been a subject of research, with studies showing their ability to inhibit the growth of cancer cell lines. mdpi.com Furthermore, some derivatives have been investigated for their antileishmanial activity. rsc.org The diverse biological profile of thiourea derivatives underscores their importance as a scaffold in medicinal chemistry for the development of new therapeutic agents. mdpi.comnih.gov
Antiviral Properties
Thiourea derivatives have been investigated for their potential as antiviral agents against a variety of viruses. Research has shown that N-phenyl-N'-2-pyridyl-thiourea, a related pyridinyl thiourea compound, demonstrates enhanced inhibition of potato virus X (PVX) replication when complexed with metal ions such as Cu²⁺, Zn²⁺, and Cd²⁺. nih.gov This suggests that the pyridylthiourea structure can serve as a platform for the development of novel antiviral compounds.
Furthermore, studies on other thiourea derivatives have revealed broad-spectrum antiviral potential. For instance, certain chiral thiourea derivatives containing a phosphonate (B1237965) moiety have shown curative effects against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net One particular compound, O,O'-diisopropyl (3-(L-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate, exhibited a curative activity of 53.3% at a concentration of 500 µg/mL in vivo. nih.gov The mechanism of action for some of these compounds involves the inhibition of the TMV capsid protein (CP) polymerization process. nih.gov
While direct antiviral data for this compound is not extensively documented in the reviewed literature, the established antiviral activity of structurally similar pyridinylthioureas provides a strong rationale for its investigation as a potential antiviral agent.
Table 1: Antiviral Activity of Representative Thiourea Derivatives
| Compound/Derivative Class | Virus | Activity/Finding | Reference |
| N-phenyl-N'-2-pyridyl-thiourea complexes | Potato Virus X (PVX) | Enhanced inhibition of viral replication when complexed with metal ions. | nih.gov |
| Chiral thiourea phosphonates | Tobacco Mosaic Virus (TMV) | Curative effects observed in vivo. | nih.govresearchgate.net |
| O,O'-diisopropyl (3-(L-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate | Tobacco Mosaic Virus (TMV) | 53.3% curative activity at 500 µg/mL. | nih.gov |
Anti-Alzheimer's and Antimalarial Effects
Anti-Alzheimer's Disease Activity
Thiourea derivatives have emerged as promising candidates in the search for multi-target-directed ligands for the treatment of Alzheimer's disease (AD). mdpi.com The multifactorial nature of AD necessitates therapeutic agents that can address various pathological pathways, including cholinergic deficiency, β-amyloid (Aβ) aggregation, and oxidative stress.
Research into thiourea-containing amiridine derivatives has demonstrated their potential as multi-target agents for AD. researchgate.net These compounds have been investigated for their ability to inhibit cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), curb Aβ self-aggregation, and exert antioxidant effects. researchgate.net In one study, a series of bis-thioureidic derivatives were evaluated, with octane-1,8-diyl-bis-S-amidinothiourea dihydrobromide showing significant AChE inhibition with an IC50 value of 8.40 µM and notable antioxidant activity. mdpi.com Molecular docking studies suggested its ability to bind to the active site of AChE. mdpi.com
While specific studies on this compound for AD are not prominent, the broader class of thiourea derivatives shows considerable promise, indicating a valuable direction for future research.
Antimalarial Activity
The quest for novel antimalarial agents is driven by the emergence of drug-resistant strains of Plasmodium falciparum. Thiourea derivatives have been explored as a source of new antimalarial compounds. mdpi.com Although direct studies on the antimalarial properties of this compound are limited in the available literature, research on related structures provides valuable insights.
For instance, novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-pyridyl thiourea compounds have been shown to inhibit Mycobacterium tuberculosis, a bacterium that shares some therapeutic targets with the malaria parasite. mdpi.com Furthermore, a recent review highlights the potential of thiourea derivatives in the treatment of malaria. researchgate.net The development of new antimalarial drugs often involves phenotypic screening of diverse chemical libraries, and thiourea derivatives represent a class of compounds with potential for discovery in this area. nih.gov
Table 2: Anti-Alzheimer's and Antimalarial Activity of Representative Thiourea Derivatives
| Compound/Derivative Class | Target/Disease | Activity/Finding | IC50/MIC | Reference |
| Octane-1,8-diyl-bis-S-amidinothiourea dihydrobromide | Alzheimer's Disease (AChE inhibition) | Potent inhibitor of acetylcholinesterase. | 8.40 µM | mdpi.com |
| Thiourea-containing amiridine derivatives | Alzheimer's Disease | Potential as multi-target agents (anticholinesterase, anti-Aβ aggregation, antioxidant). | Not specified | researchgate.net |
| 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-pyridyl thiourea | Related to Antimalarial (Antitubercular) | Inhibition of Mycobacterium tuberculosis. | Not specified | mdpi.com |
Antituberculosis Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health challenge, necessitating the development of new and effective drugs. Thiourea derivatives have demonstrated significant potential as antitubercular agents. researchgate.netnih.gov
Several studies have reported on the synthesis and evaluation of arylthiourea derivatives that exhibit potent activity against Mtb, including drug-resistant strains. researchgate.net For example, certain novel arylthiourea derivatives have shown excellent activity with minimum inhibitory concentrations (MIC) as low as 0.09 µg/mL. researchgate.net The thiourea group has been identified as a crucial determinant for the antitubercular activity of these compounds. researchgate.net
More specifically, novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-pyridyl thiourea compounds have been found to inhibit both the H37Rv strain and a clinical isolate of multidrug-resistant Mtb. mdpi.com In a different study, a series of newly synthesized thiourea derivatives were tested against Mtb, with two compounds, N-(cyclohexyl(methyl)carbomothioyl) benzamide (B126) (TU1) and N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide (TU2), showing the most potency with MIC90 values of 28.2 µM and 11.2 µM, respectively. up.ac.za
The consistent antitubercular activity observed in various pyridinyl and aryl thiourea derivatives underscores the potential of this compound and its analogs as a scaffold for the development of new anti-TB drugs.
Table 3: Antituberculosis Activity of Representative Thiourea Derivatives
| Compound/Derivative Class | Strain | Activity/Finding | MIC | Reference |
| Novel arylthiourea derivatives | M. tuberculosis H37Ra & drug-resistant strains | Excellent antitubercular activity. | As low as 0.09 µg/mL | researchgate.net |
| N-(cyclohexyl(methyl)carbomothioyl) benzamide (TU1) | M. tuberculosis H37Rv | Potent antitubercular activity. | 28.2 µM (MIC90) | up.ac.za |
| N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide (TU2) | M. tuberculosis H37Rv | Most potent in the series. | 11.2 µM (MIC90) | up.ac.za |
| 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-pyridyl thiourea | M. tuberculosis H37Rv & MDR strain | Inhibition of bacterial growth. | Not specified | mdpi.com |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The biological activity of thiourea derivatives is significantly influenced by the nature and position of substituents on the aromatic or heterocyclic rings and on the thiourea nitrogen atoms. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
Influence of Substituents on Pharmacological Effects
SAR studies on various classes of thiourea derivatives have provided valuable insights into the key structural features required for their pharmacological effects.
For antitubercular activity , the thiourea moiety itself is considered essential. researchgate.net In a series of arylthiourea derivatives, the presence of para-substituted aryl-alkyl or pyridine structures was found to result in good inhibitory activity against M. tuberculosis. researchgate.net The nature of the substituent on the phenyl ring of 1,3-diaryl substituted pyrazole (B372694) based thiourea derivatives was also shown to be critical, with electron-withdrawing groups at the para position of the phenyl ring attached to the thiourea moiety generally favoring anti-TB activity.
In the context of anticancer activity , a study on 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives revealed that the thiourea analogs were more active than their corresponding urea counterparts. biointerfaceresearch.com Specifically, a derivative with a 3,4,5-trimethoxyphenyl group exhibited the highest antitumor activity against breast cancer cell lines, with IC50 values in the sub-micromolar range. biointerfaceresearch.com
For antiviral activity , the complexation of pyridylthiourea compounds with metal ions has been shown to enhance their inhibitory effect on plant virus replication, indicating that the coordination properties of the pyridine and thiourea moieties can be exploited to modulate biological activity. nih.gov
These findings collectively suggest that the electronic and steric properties of the substituents on the pyridine ring, as well as the nature of the other substituent on the thiourea nitrogen, play a critical role in determining the biological activity of this compound derivatives.
Design of Analogs with Enhanced Efficacy and Safety Profiles
The design and synthesis of analogs based on a lead compound is a fundamental strategy in drug discovery to optimize its pharmacological profile. For thiourea derivatives, this often involves the modification of substituents to improve potency, selectivity, and pharmacokinetic properties while reducing toxicity.
A study on new N-acyl thiourea derivatives bearing a 6-methylpyridine moiety, a close structural relative to the title compound, investigated their potential as anti-biofilm and antioxidant agents. nih.gov The synthesis of a series of these compounds allowed for the evaluation of the impact of different acyl and heterocyclic groups on their biological activity.
In the development of antiproliferative agents, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were designed and synthesized. mdpi.com This work highlights a design strategy where a thiourea or urea linker is used to connect different pharmacophoric moieties, in this case, a substituted pyridine and an aryl group, to achieve the desired biological effect.
Furthermore, the design of dual-target inhibitors, such as those for Alzheimer's disease that inhibit both AChE and Aβ aggregation, often involves the strategic combination of different functional groups within a single molecule. The thiourea scaffold provides a flexible platform for such molecular hybridization.
The rational design of analogs of this compound, guided by SAR data from related compounds, represents a promising approach to developing novel therapeutic agents with enhanced efficacy and safety for various diseases.
Applications in Agrochemical Research
Herbicidal Activity of Thiourea (B124793) Derivatives
Thiourea derivatives have been extensively investigated for their herbicidal properties. acs.org By designing novel compounds based on the principle of bioelectronic isobarism and pharmacophore binding strategies, researchers have synthesized various thiourea derivatives with significant herbicidal activity. nih.govresearchgate.net For example, novel thiourea compounds containing aromatic-substituted pyrimidines have shown promising results against several weed species. nih.govresearchgate.net
Several studies have highlighted the effectiveness of thiourea derivatives against broadleaf weeds. For instance, certain pyrazole-pyridine based acylthiourea compounds demonstrated significant biological activity against Amaranthus retroflexus, a common broadleaf weed. acs.org In one study, a specific acylthiourea compound exhibited 90% bioactivity against A. retroflexus at a concentration of 90 g ai/ha. acs.org
Similarly, research into novel pyrimidine (B1678525) thiourea derivatives showed that some compounds possessed good herbicidal activity against Amaranthus retroflexus and Digitaria adscendens. researchgate.net Specifically, compound 4d (a pyrimidine thiourea derivative) achieved an 81.5% inhibition rate on the root growth of the broadleaf weed Brassica napus L. at a concentration of 100 mg L⁻¹. nih.govresearchgate.net Furthermore, certain phenylpyridine derivatives have demonstrated 100% inhibition against broadleaf weeds such as Abutilon theophrasti and Amaranthus retroflexus at a dose of 37.5 g a.i./hm². nih.gov
Table 1: Herbicidal Activity of Selected Thiourea Derivatives Against Broadleaf Weeds
| Compound Type | Target Weed | Efficacy | Concentration / Dose |
|---|---|---|---|
| Pyrazole-pyridine acylthiourea | Amaranthus retroflexus | 90% bioactivity acs.org | 90 g ai/ha acs.org |
| Pyrimidine thiourea derivative (4d) | Brassica napus L. | 81.5% root growth inhibition nih.govresearchgate.net | 100 mg L⁻¹ nih.govresearchgate.net |
| Phenylpyridine derivative (7a, 7j, 7k) | Abutilon theophrasti | 100% inhibition nih.gov | 37.5 g a.i./hm² nih.gov |
| Phenylpyridine derivative (7a, 7j, 7k) | Amaranthus retroflexus | 100% inhibition nih.gov | 37.5 g a.i./hm² nih.gov |
| Pyrimidinedione derivative (34) | Amaranthus retroflexus | ≥90% activity nih.gov | 37.5-150 g ai/ha nih.gov |
| Pyrimidinedione derivative (34) | Abutilon theophrasti | ≥90% activity nih.gov | 37.5-150 g ai/ha nih.gov |
| Pyrimidinedione derivative (34) | Veronica polita | ≥90% activity nih.gov | 37.5-150 g ai/ha nih.gov |
The herbicidal action of many thiourea derivatives is attributed to their ability to inhibit key plant enzymes.
Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition: Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll (B73375) and heme. chimia.ch Its inhibition leads to the accumulation of protoporphyrinogen IX, which is then oxidized to protoporphyrin IX. chimia.ch In the presence of light, protoporphyrin IX generates singlet oxygen, causing rapid lipid peroxidation and cell death, a mechanism characteristic of light-dependent bleaching herbicides. chimia.ch PPO is considered an ideal target for herbicides due to its low toxicity, high efficiency at low concentrations, and broad herbicidal spectrum against both monocot and dicot weeds. chimia.chresearchgate.net
Several classes of PPO-inhibiting herbicides have been developed, including diphenyl ethers, oxadiazoles, and pyrimidinediones. chimia.chmdpi.com Research has shown that novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, structurally related to pyridine (B92270) compounds, act as PPO inhibitors. mdpi.com Molecular docking studies confirm that these compounds can occupy the PPO enzyme's catalytic substrate pocket, effectively inhibiting its activity. nih.gov The discovery of highly potent thieno[2,3-d]pyrimidine-2,4-dione-based PPO inhibitors further underscores the importance of this mechanism. acs.orgnih.gov
Transketolase (KTL) Inhibition: Transketolase (KTL) is a key rate-limiting enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), which is essential for producing ribose for nucleotide biosynthesis. nih.gov Targeting this enzyme offers another avenue for herbicidal action. Researchers have designed series of acylthiourea compounds featuring a pyrazole-pyridine skeleton specifically to act as KTL inhibitors. acs.org The assessment of KTL activity confirmed that these compounds function as inhibitors of the enzyme, correlating with their observed herbicidal activity. acs.org
Insecticidal and Fungicidal Properties
In addition to their herbicidal effects, thiourea derivatives are widely recognized for their significant insecticidal and fungicidal properties. acs.org They are known to inhibit the growth and reproduction of various plant pathogens, including fungi and bacteria, thereby helping to manage crop diseases and promote plant growth. acs.orgresearchgate.net
A Japanese patent from 1987 describes thiourea derivatives, including those with a pyridine structure, as having insecticidal and fungicidal action for agricultural and horticultural use. google.com The broad biological activity of thioureas also extends to antiviral and antimicrobial applications. researchgate.netmdpi.com For example, studies have shown that certain thiourea derivatives can effectively inhibit the growth of blue-green algae (Synechoccus elongatus), suggesting a potential role in managing harmful algal blooms. nih.gov The versatility of the thiourea scaffold allows for the synthesis of derivatives with a wide range of biological activities, making them valuable compounds in the search for new pesticides. acs.orgmdpi.com
Environmental and Safety Considerations in Agrochemical Use
The environmental profile of thiourea derivatives is a key consideration for their use in agriculture. Compared to many conventional chemical pesticides, thioureas are often cited as having lower toxicity and enhanced safety. acs.org This characteristic makes them potentially suitable for use in organic agriculture and in environmentally sensitive areas, as they may mitigate adverse effects on ecosystems. acs.org PPO-inhibiting herbicides, a class to which some thiourea derivatives belong, are noted for being environmentally benign. chimia.chmdpi.com
However, as with any chemical agent, proper handling and containment are crucial. Safety data for (3-Methyl-pyridin-2-yl)-thiourea emphasizes that discharge into the environment must be avoided and that the chemical should not be allowed to enter drains. echemi.com In case of a spill, the material should be collected and disposed of in suitable, closed containers in accordance with regulations. echemi.com
An interesting environmental application of thioureas is in the remediation of heavy metals. The nitrogen-hydrogen and carbon-sulfur bonds within the thiourea structure can coordinate with metal ions, facilitating the removal of heavy metal ions like mercury, lead, and cadmium from the environment. acs.org
Future Research Directions and Translational Perspectives
In Vitro and In Vivo Biological Activity Investigations
A critical future direction is the comprehensive screening of (3-Methyl-pyridin-2-yl)-thiourea and its analogues for a wide range of biological activities. The thiourea (B124793) moiety is a versatile pharmacophore known to impart numerous biological properties. Derivatives have shown potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant agents.
Initial investigations should focus on in vitro assays against diverse panels of cancer cell lines, pathogenic bacteria, and fungi to identify any significant bioactivity. For instance, various thiourea derivatives have demonstrated potent anticancer effects against cell lines such as breast (MCF-7), lung (A549), and colon (HCT116) cancers. Similarly, their efficacy against bacteria like Staphylococcus aureus and Escherichia coli has been documented.
Promising in vitro results would warrant progression to in vivo studies using established animal models. These investigations would be crucial for evaluating the compound's efficacy, and pharmacokinetic profile in a complex biological system. The structural similarity to other biologically active pyridine-based compounds further supports the rationale for these extensive screenings.
Table 1: Reported Biological Activities of Selected Thiourea Derivatives
| Compound Class/Derivative | Biological Activity | Target/Cell Line | Reference |
|---|---|---|---|
| 1-Aryl-3-(pyridin-2-yl) thioureas | Anticancer | MCF-7, SkBR3 breast cancer cells | |
| N-(Benzothiazol-2-yl)-N'-(aryl)thioureas | Antimicrobial | S. aureus, P. aeruginosa, E. coli | |
| Sulphonyl thioureas containing pyrimidine (B1678525) | Enzyme Inhibition | Carbonic Anhydrases (hCA I, II, IX, XII) | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Anticancer | A549 lung cancer cells |
Mechanism of Action Elucidation at the Molecular Level
Identifying the specific molecular targets and mechanisms of action is a fundamental step in translating a bioactive compound into a useful therapeutic or agrochemical agent. For any biological activity observed with this compound, subsequent research must focus on elucidating how it functions at the molecular level.
Thiourea derivatives are known to interact with various biological targets, often through hydrogen bonding and coordination with metal ions in enzymes. Potential mechanisms to investigate include:
Enzyme Inhibition: Many thiourea derivatives act as enzyme inhibitors. For example, they have been shown to inhibit carbonic anhydrases, kinases, and topoisomerase, which are crucial targets in cancer therapy. Computational molecular docking studies can be employed as an initial step to predict potential binding interactions with known protein targets, guiding further experimental validation.
Disruption of Cellular Processes: Research could explore the compound's impact on critical cellular pathways, such as cell cycle progression, apoptosis (programmed cell death), and signal transduction.
Interaction with Nucleic Acids: The ability of the compound to bind to DNA or RNA, potentially interfering with replication or transcription, should also be considered as a possible mechanism.
A combination of biochemical assays, structural biology techniques like X-ray crystallography, and computational modeling will be essential to precisely define the molecular interactions and validate the mechanism of action.
Development of New Drugs and Agrochemicals Based on the this compound Scaffold
The this compound structure serves as a versatile scaffold that can be chemically modified to optimize its biological activity, selectivity, and pharmacokinetic properties. This process, known as structure-activity relationship (SAR) analysis, is central to modern drug and pesticide discovery.
Drug Development: If initial screenings reveal potent and selective anticancer or antimicrobial activity, the scaffold could become the basis for a new class of therapeutic agents. Medicinal chemists can systematically modify the pyridine (B92270) ring and the thiourea group to enhance potency and reduce potential toxicity. The pyridine ring, in particular, is a common feature in many approved drugs and is known to improve pharmacological properties.
Agrochemical Development: The thiourea functional group is present in various commercial pesticides, including insecticides, fungicides, and herbicides. Therefore, the this compound scaffold is a strong candidate for development into new agrochemicals. Research in this area would involve modifying the core structure to enhance its efficacy against specific plant pathogens or pests while ensuring it has low toxicity to non-target organisms and minimal environmental impact.
The development pipeline for either application would involve cycles of chemical synthesis, biological testing, and computational analysis to identify lead compounds with optimal characteristics for further preclinical and clinical or field-trial development.
Exploration of Novel Synthetic Methodologies for Diversification
To fully explore the potential of the this compound scaffold, the development of efficient and versatile synthetic methodologies is crucial. While standard methods for synthesizing thioureas exist—typically involving the reaction of an amine with an isothiocyanate—future research should focus on novel approaches that allow for greater molecular diversity.
Key areas for exploration include:
One-Pot Synthesis: Developing one-pot reaction protocols can streamline the synthesis of a library of derivatives, making the process more time- and resource-efficient.
Combinatorial Chemistry: Employing combinatorial approaches to generate a large number of structurally diverse analogues for high-throughput screening.
Green Chemistry: Investigating more environmentally friendly synthetic routes that use less hazardous solvents and reagents.
By developing robust synthetic strategies, chemists can readily produce a wide array of derivatives with modifications at various positions on the pyridine ring and the thiourea moiety. This chemical diversity is essential for conducting thorough SAR studies and for fine-tuning the properties of the molecule to create highly effective and specialized drugs or agrochemicals.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Methyl-pyridin-2-yl)-thiourea, and what purity validation methods are recommended?
- Methodological Answer : The synthesis typically involves condensation of 3-methylpyridin-2-amine with thiocyanate derivatives under acidic or basic conditions. For example, analogous thiourea derivatives are synthesized via nucleophilic substitution reactions, followed by crystallization . Purity validation should include HPLC (≥95% purity), NMR (to confirm hydrogen bonding and tautomeric forms), and elemental analysis. X-ray crystallography (using SHELXL ) is critical for structural confirmation, especially to resolve tautomerism between thione and thiol forms .
Q. How does the solubility profile of this compound in polar vs. non-polar solvents influence experimental design?
- Methodological Answer : Like thiourea derivatives, the compound is expected to exhibit high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water due to hydrogen-bonding capacity . Solvent selection impacts reaction kinetics and crystallization. For instance, aqueous solubility may necessitate buffered conditions for biological assays, while DMSO is preferred for stock solutions in cytotoxicity studies . Pre-screening via UV-Vis spectroscopy in varying solvents is advised to optimize experimental conditions.
Advanced Research Questions
Q. What analytical techniques are critical for resolving contradictions in biological activity data of this compound derivatives?
- Methodological Answer : Contradictions in bioactivity (e.g., apoptosis induction vs. cytotoxicity thresholds) require multi-modal validation:
- Mechanistic Studies : Use flow cytometry to measure mitochondrial membrane potential (ΔψM) and cytochrome c release .
- Structural-Activity Relationships (SAR) : Compare polymorphic forms (via PXRD ) to assess how crystal packing influences bioactivity.
- Metabolic Stability : Perform LC-MS to identify degradation products in simulated physiological conditions .
Q. How do polymorphic forms of this compound affect its chemical reactivity and bioactivity?
- Methodological Answer : Polymorphism alters hydrogen-bonding networks and tautomeric equilibria, impacting reactivity. For example:
- Crystallographic Analysis : Use high-resolution X-ray diffraction (beamline P11 at PETRA III ) to resolve polymorph structures.
- Reactivity Assays : Compare reaction rates in Suzuki-Miyaura couplings between polymorphs to identify steric effects .
- Bioactivity : Test polymorphs in cell-based assays (e.g., IC50 variations in cancer cell lines) to correlate crystal form with efficacy .
Q. What strategies mitigate thiourea-related toxicity in long-term biological studies?
- Methodological Answer :
- Dose Optimization : Conduct subacute toxicity studies in rodent models, monitoring thyroid function (TSH levels) and histopathology .
- Chelation Mitigation : Co-administer antioxidants (e.g., NAC) to counteract reactive oxygen species (ROS) generated during metabolic processing .
- Structural Modification : Introduce electron-withdrawing groups to the pyridine ring to reduce thiourea’s thyroid peroxidase inhibition .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
